tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate
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Overview
Description
tert-Butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate: is a complex organic compound that features a tert-butyl group, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materialsFor example, the tert-butyl group can be introduced using tert-butyl nitrite (t-BuONO) in the presence of a radical initiator .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: The Boc protecting group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Boc deprotection can be achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the corresponding amine, while oxidation and reduction reactions yield various oxazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective reactions and modifications .
Biology and Medicine: The compound’s structural features make it a valuable tool in medicinal chemistry for the development of potential therapeutic agents. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor agonists .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the resulting amine can participate in various biochemical processes .
Comparison with Similar Compounds
tert-Butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
tert-Butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-3-carboxylate: Similar structure but with a different position of the oxazole ring.
Uniqueness: The unique combination of the tert-butyl group, Boc protecting group, and oxazole ring in tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate provides distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2613383-88-1 |
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Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.3 |
Purity |
95 |
Origin of Product |
United States |
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